molecular formula C11H14FNO B13059576 (1S,2R)-Rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine

(1S,2R)-Rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine

Katalognummer: B13059576
Molekulargewicht: 195.23 g/mol
InChI-Schlüssel: UNMOZWVGBVZHOR-WCBMZHEXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2R)-Rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine is a chemical compound with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol. This compound is characterized by the presence of a cyclopropane ring substituted with an ethoxy and fluorophenyl group, making it a unique structure in the field of organic chemistry.

Vorbereitungsmethoden

The synthesis of (1S,2R)-Rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine involves several stepsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

(1S,2R)-Rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or fluorophenyl groups can be replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed .

Wissenschaftliche Forschungsanwendungen

(1S,2R)-Rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.

Wirkmechanismus

The mechanism of action of (1S,2R)-Rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

(1S,2R)-Rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine can be compared with other cyclopropane derivatives, such as:

  • (1S,2R)-2-(3-methoxy-4-fluorophenyl)cyclopropan-1-amine
  • (1S,2R)-2-(3-ethoxy-4-chlorophenyl)cyclopropan-1-amine

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The unique combination of ethoxy and fluorophenyl groups in this compound makes it distinct and valuable for specific applications.

Eigenschaften

Molekularformel

C11H14FNO

Molekulargewicht

195.23 g/mol

IUPAC-Name

(1R,2S)-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C11H14FNO/c1-2-14-11-5-7(3-4-9(11)12)8-6-10(8)13/h3-5,8,10H,2,6,13H2,1H3/t8-,10+/m0/s1

InChI-Schlüssel

UNMOZWVGBVZHOR-WCBMZHEXSA-N

Isomerische SMILES

CCOC1=C(C=CC(=C1)[C@@H]2C[C@H]2N)F

Kanonische SMILES

CCOC1=C(C=CC(=C1)C2CC2N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.